1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione
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Overview
Description
1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione is an organic compound with a complex structure It is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, along with a pentane-1,3-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dione to diols or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Diols and alcohols.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 1-(4-Methoxy-3-methylphenyl)-1-propanone
- 4-[4-Methoxy-3-methylphenyl]-4-oxobutenoic acid
- (4-Methoxy-3-methylphenyl)methanol
Comparison: 1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione is unique due to its specific structural features, such as the pentane-1,3-dione backbone. This structure imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 1-(4-Methoxy-3-methylphenyl)-1-propanone lacks the dione functionality, which significantly alters its chemical behavior and applications .
Properties
Molecular Formula |
C14H18O3 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-(4-methoxy-3-methylphenyl)-4-methylpentane-1,3-dione |
InChI |
InChI=1S/C14H18O3/c1-9(2)12(15)8-13(16)11-5-6-14(17-4)10(3)7-11/h5-7,9H,8H2,1-4H3 |
InChI Key |
RECPDXDNXZNXGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CC(=O)C(C)C)OC |
Origin of Product |
United States |
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